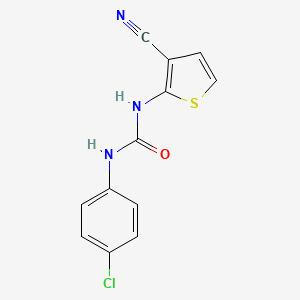
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea is a useful research compound. Its molecular formula is C12H8ClN3OS and its molecular weight is 277.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A study by Shkir et al. (2018) explored the significant electro-optic properties of a novel chalcone derivative, closely related to 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea, using computational methods. The research revealed potential applications in nonlinear optics, with the compound exhibiting much higher static and dynamic polarizability than urea, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
Rahmani et al. (2018) conducted a study on a similar compound, 3-(4-chlorophenyl)-1-(1yridine-3-yl) prop-2-en-1-one (CPP), synthesized for use in nonlinear optical materials. The study used density functional theory and Hartree-Fock methods to calculate its vibrational wavenumbers and first hyperpolarizability. This work provides insights into the potential of such compounds in NLO applications (Rahmani et al., 2018).
Corrosion Inhibition
Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives, including a variant of this compound, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in reducing corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).
Insecticidal Activity
Mulder and Gijswijt (1973) explored the insecticidal properties of 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, a compound with a similar structure, noting its unique mode of action and safety towards mammals. Their research contributes to understanding the potential use of such compounds in pest control (Mulder & Gijswijt, 1973).
Crystal Structure Analysis
Crasta et al. (2005) analyzed the crystal structure of an organic non-linear optical material closely related to this compound. The study found that the compound crystallizes in a monoclinic system, with potential applications in NLO devices due to its refractive index and second-harmonic generation efficiency (Crasta et al., 2005).
Environmental Impact and Safety
Research by Lu, Zhou, and Liu (2004) on a related insecticide, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, highlighted environmental safety concerns, focusing on the degradation products and their potential risks. This study provides crucial insights into the environmental impact of such compounds (Lu et al., 2004).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRJJWWERYAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)
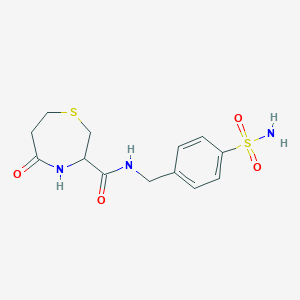
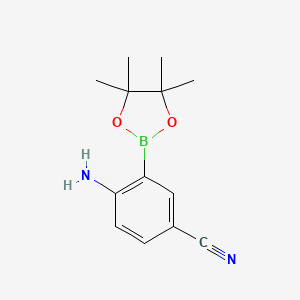
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)
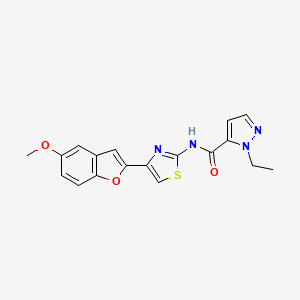
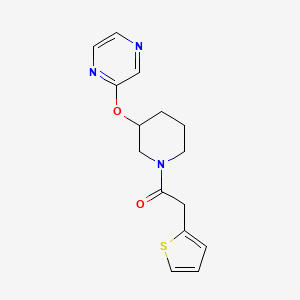
![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
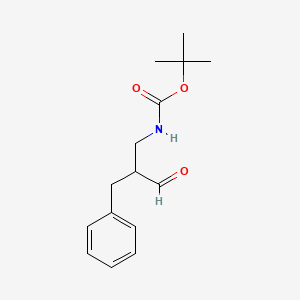
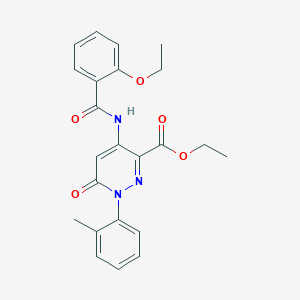
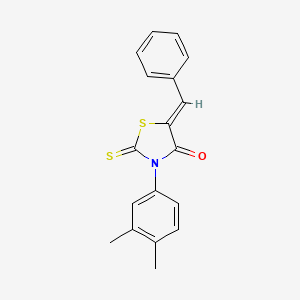

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)
